molecular formula C23H24N2O4S2 B14952707 2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-[2-(methylsulfanyl)phenyl]acetamide

2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-[2-(methylsulfanyl)phenyl]acetamide

Cat. No.: B14952707
M. Wt: 456.6 g/mol
InChI Key: NEVQOACQNUKVMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-[2-(methylsulfanyl)phenyl]acetamide” is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-[2-(methylsulfanyl)phenyl]acetamide” typically involves multiple steps, including the formation of the sulfonamide group and the acetamide linkage. Common reagents used in the synthesis may include benzylamine, methylphenol, and acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-[2-(methylsulfanyl)phenyl]acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents for substitution reactions. The conditions vary depending on the desired transformation, often requiring specific solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use as an antimicrobial or enzyme inhibitor.

    Medicine: Exploration as a drug candidate for treating infections or other diseases.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of “2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-[2-(methylsulfanyl)phenyl]acetamide” would depend on its specific application. In medicinal chemistry, it may act by inhibiting bacterial enzymes or interfering with metabolic pathways. The molecular targets could include enzymes involved in folate synthesis or other essential bacterial processes.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A well-known sulfonamide with antimicrobial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.

    N-(2-methylphenyl)acetamide: A structurally similar compound with different functional groups.

Uniqueness

“2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-[2-(methylsulfanyl)phenyl]acetamide” is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other sulfonamides.

Properties

Molecular Formula

C23H24N2O4S2

Molecular Weight

456.6 g/mol

IUPAC Name

2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-(2-methylsulfanylphenyl)acetamide

InChI

InChI=1S/C23H24N2O4S2/c1-17-14-19(31(27,28)24-15-18-8-4-3-5-9-18)12-13-21(17)29-16-23(26)25-20-10-6-7-11-22(20)30-2/h3-14,24H,15-16H2,1-2H3,(H,25,26)

InChI Key

NEVQOACQNUKVMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)OCC(=O)NC3=CC=CC=C3SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.